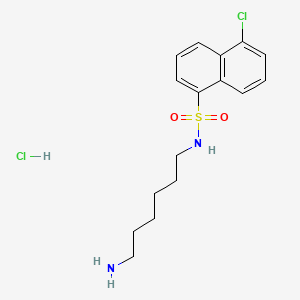

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride

Übersicht

Beschreibung

“N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride” is a less efficacious calmodulin antagonist than its chlorinated analogue, W-7 . It has a much lower affinity for calmodulin than does W-7 . A sixfold higher concentration of this compound as compared to W-7 is needed to effect 50% inhibition of cell proliferation in Chinese hamster ovary cells .

Synthesis Analysis

The synthesis of this compound involves the co-polymerisation of acrylamide, N-(6-aminohexyl)acrylamide hydrochloride, and a 5′(or 3′)-acrylamide-oligomer conjugate in 50% aqueous DMF .Wissenschaftliche Forschungsanwendungen

Inhibition of Myosin Light Chain Kinase

W-7 Hydrochloride inhibits myosin light chain kinase, with an IC₅₀ value of 51 µM . Myosin light chain kinase plays a crucial role in muscle contraction, and its inhibition can be useful in studying muscle physiology and disorders.

Inhibition of Ca2±Calmodulin-Dependent Phosphodiesterase

W-7 Hydrochloride also inhibits Ca2±calmodulin-dependent phosphodiesterase, with an IC₅₀ value of 28 µM . This enzyme is involved in the breakdown of cyclic nucleotides, which are important signaling molecules in cells. Studying the inhibition of this enzyme can provide insights into cellular signaling pathways.

Antagonism of Calmodulin

As a calmodulin antagonist, W-7 Hydrochloride can block the interaction of calmodulin with its target proteins . Calmodulin is a calcium-binding protein that regulates various cellular processes. By antagonizing calmodulin, researchers can study the roles of this protein in cells.

Interaction with Other Calcium-Binding Proteins

In addition to calmodulin, W-7 Hydrochloride can also interact with other calcium-binding proteins, such as troponin C . This interaction can be useful in studying the roles of these proteins in calcium signaling.

Cell Permeability Studies

Due to its cell-permeable nature, W-7 Hydrochloride can be used in studies investigating the permeability of cell membranes .

Pharmacological Research

Given its interactions with various proteins and enzymes, W-7 Hydrochloride can be used in pharmacological research to develop new drugs or therapeutic strategies .

Wirkmechanismus

Target of Action

W-7 Hydrochloride, also known as N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride, is a selective antagonist of calmodulin . Calmodulin is a calcium-dependent protein that regulates the activity of a diverse array of enzymes, ion channels, and other proteins, thus playing diverse roles in cell function .

Mode of Action

W-7 Hydrochloride inhibits the Ca2±calmodulin-dependent phosphodiesterase and myosin light chain kinase with IC50 values of 28 μM and 51 µM, respectively . Two molecules of W-7 bind to calcium-binding domains in each calmodulin molecule, blocking its interaction with target proteins .

Biochemical Pathways

The inhibition of phosphodiesterase and myosin light chain kinase by W-7 Hydrochloride affects the calcium signaling pathway . This pathway plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis .

Result of Action

W-7 Hydrochloride induces apoptosis and has antitumor activity . It inhibits cell proliferation and induces G1 phase cell cycle arrest by downregulating cyclins and upregulating p21cip1 . It also induces apoptosis via caspase activation, partly through the elevation of intracellular calcium levels and mitochondrial membrane potential depolarization .

Safety and Hazards

“N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride” can cause serious eye irritation and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .

Eigenschaften

IUPAC Name |

N-(6-aminohexyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21ClN2O2S.ClH/c17-15-9-5-8-14-13(15)7-6-10-16(14)22(20,21)19-12-4-2-1-3-11-18;/h5-10,19H,1-4,11-12,18H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMOSRLIFSCDBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)NCCCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65595-90-6 (Parent) | |

| Record name | W-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10210719 | |

| Record name | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride | |

CAS RN |

61714-27-0 | |

| Record name | W-7 Hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61714-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | W-7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061714270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10210719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

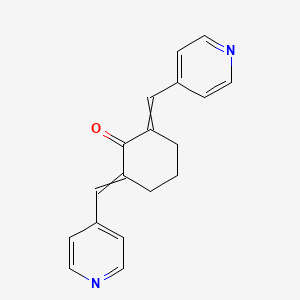

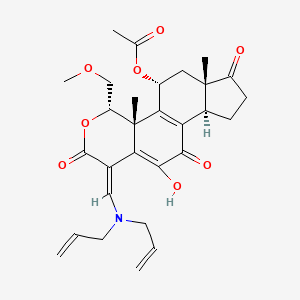

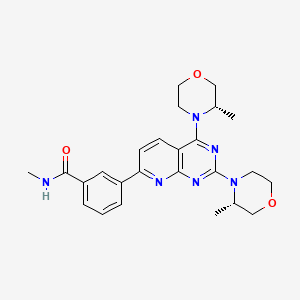

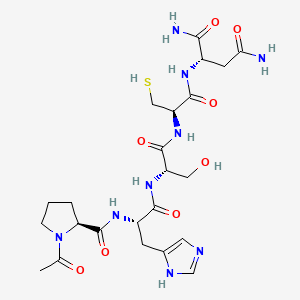

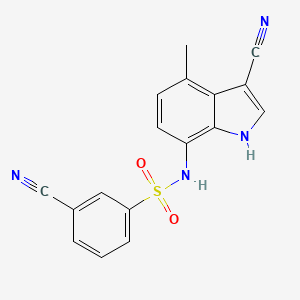

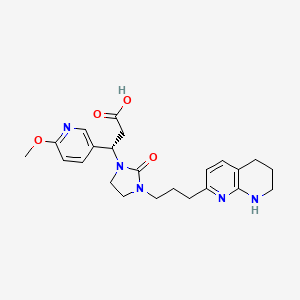

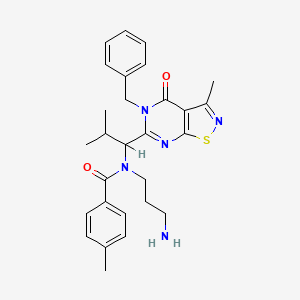

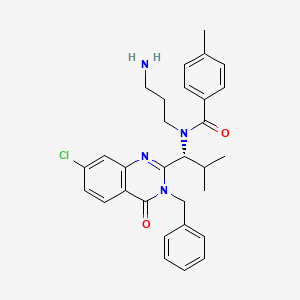

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7)?

A1: N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) primarily targets calmodulin, a ubiquitous calcium-binding protein involved in numerous cellular processes. [, , , , , , , , , ]

Q2: What are the downstream effects of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) on cellular processes?

A2: W-7's interaction with calmodulin can influence a wide range of cellular processes, including:

- Calcium signaling: W-7 can induce intracellular calcium release from the endoplasmic reticulum and affect calcium influx. [, , , ]

- Cellular contractility: In smooth muscle cells, W-7 can inhibit contraction, potentially by interfering with calmodulin's role in regulating myosin light chain kinase. [, , ]

- Cellular growth and differentiation: Studies show W-7 can affect the growth of certain cell types, including cancer cells and hematopoietic progenitor cells. [, ]

- Virus maturation: W-7 has been shown to inhibit the maturation of Sindbis virus, possibly by affecting phosphorylation events involving calmodulin. []

Q3: Does N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) always act as a calmodulin antagonist?

A4: While often used as a calmodulin antagonist, W-7's effects can be complex and context-dependent. Some studies report that W-7 can actually increase intracellular calcium levels, contrary to the expected effects of a typical antagonist. [, , ] This suggests W-7 might interact with additional cellular targets or influence calcium homeostasis through indirect mechanisms.

Q4: How does N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7)'s effect on intracellular calcium differ from other calmodulin inhibitors?

A5: Interestingly, some studies report that W-7, unlike other calmodulin inhibitors like trifluoperazine and phenoxybenzamine, can induce significant increases in intracellular calcium levels. [] This difference highlights the complexity of W-7's interaction with cellular systems and underscores the need for further investigation into its precise mechanisms of action.

Q5: Is N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) specific to calmodulin?

A6: While W-7 exhibits a strong affinity for calmodulin, its specificity is not absolute. Research suggests that it may interact with other cellular components, potentially contributing to its observed effects on calcium signaling and other processes. [, ]

Q6: What is the molecular formula and weight of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride?

A7: The molecular formula of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride is C16H20ClN3O2S • HCl, and its molecular weight is 390.33 g/mol. []

Q7: What is known about the stability of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) under various conditions?

A7: The provided literature primarily focuses on the cellular effects of W-7. Information on its stability under various conditions, such as temperature, pH, and light exposure, is limited within these studies. Further investigation is necessary to determine its stability profile for various research and potential application purposes.

Q8: What is known about the toxicity and safety profile of N-(6-Aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7)?

A12: While the provided literature doesn't focus on comprehensive toxicological assessments, some studies indicate that W-7 can induce cell death at certain concentrations. [, ] This highlights the importance of carefully considering appropriate dosages and exposure times when using W-7 in experimental settings. Thorough toxicity evaluations would be essential before considering any translational applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[1-(1,4-Dioxaspiro[4.5]dec-8-yl)-4-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]phenyl]-N'-methylurea](/img/structure/B1684011.png)

![(2S)-4-(2,5-difluorophenyl)-N-[(3R,4S)-3-fluoro-1-methylpiperidin-4-yl]-2-(hydroxymethyl)-N-methyl-2-phenyl-2,5-dihydro-1H-pyrrole-1-carboxamide](/img/structure/B1684023.png)